(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(14-13-17-8-3-1-4-9-17)23-21-19(12-7-15-22-21)25-16-18-10-5-2-6-11-18/h1-15H,16H2,(H,22,23,24)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYIRIXUSZZAS-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the enamide with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction. This involves the reaction of the intermediate compound with a pyridine derivative in the presence of a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in the industrial production include dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Analogs:
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
- Activity: Exhibits potent antistaphylococcal (MIC = 8 µM) and antitubercular (MIC = 23 µM) activity, surpassing ampicillin and isoniazid .
- SAR: The electron-withdrawing trifluoromethyl groups at meta positions enhance lipophilicity and disrupt bacterial membrane integrity.
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Activity: Effective against Staphylococcus aureus (MIC = 16 µM) and inhibits biofilm formation by >50% at sub-MIC concentrations .
- SAR : A single meta-trifluoromethyl group balances lipophilicity (logD7.4 = 3.2) and solubility, optimizing cell penetration .
(2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide
- Activity : Active against Mycobacterium tuberculosis (MIC = 12.5 µM) with low cytotoxicity (IC50 > 100 µM in THP-1 cells) .
- SAR : Chlorine atoms at meta/para positions increase halogen bonding with microbial targets, improving specificity .
N-Phenethylcinnamamide Activity: Inhibits prostaglandin synthesis (multi-target activity) with applications in venous disease treatment . SAR: The phenethyl group enhances hydrogen bonding with cyclooxygenase isoforms, differing from pyridine-based analogs.
Comparison with Target Compound:
Physicochemical and Pharmacokinetic Properties
| Compound | logP/logD7.4 | MIC (S. aureus) | MIC (M. tuberculosis) | Cytotoxicity (THP-1 IC50) |
|---|---|---|---|---|
| Target Compound (Inferred) | ~4.5 | Not reported | Not reported | Not reported |
| (2E)-N-[3,5-bis(CF3)phenyl] analog | 3.8 | 8 µM | 23 µM | >100 µM |
| (2E)-N-(3,5-Cl2phenyl) analog | 3.5 | 32 µM | 12.5 µM | >100 µM |
| N-Phenethylcinnamamide | 2.9 | N/A | N/A | 45 µM (THP-1) |
Notes:
- Higher logP values correlate with increased membrane permeability but may reduce aqueous solubility .
- The target compound’s pyridine ring could improve π-π stacking with aromatic residues in enzymes, a feature absent in purely phenyl-substituted analogs .
Mechanistic Insights from Analog Studies
- Antimicrobial Action: Cinnamamides disrupt microbial membranes and inhibit enzymes (e.g., enoyl-ACP reductase in M. tuberculosis) via Michael addition at the α,β-unsaturated carbonyl .
- Anti-inflammatory Activity: Meta-substituted analogs (e.g., compound 20 in ) attenuate NF-κB activation, but this is inversely correlated with antimicrobial potency.
Biological Activity
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide, also known by its CAS number 1025677-89-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N2O, which indicates it contains two phenyl groups and a pyridine moiety. The structural features contribute to its biological activity, particularly its interaction with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.
- Interaction with Receptors : It may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
- Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) in various types of cancer cells, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| PC3 (Prostate) | 20 | Inhibition of proliferation |
| A549 (Lung) | 18 | Modulation of oxidative stress response |
Neuroprotective Effects
Recent research has indicated potential neuroprotective effects of this compound, particularly in models of neurodegeneration:
- Reduction of Neuroinflammation : Studies suggest that (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide can reduce the levels of pro-inflammatory cytokines in neuronal cultures, indicating a possible role in mitigating neuroinflammatory proc
Q & A
Q. What are the common synthetic routes for (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves:
- Substitution reactions : Alkaline conditions for coupling aromatic nitro groups with alcohols (e.g., phenylmethanol) to form ether linkages .
- Reduction : Iron powder under acidic conditions to convert nitro intermediates to amines .
- Condensation : Cyanoacetic acid or similar reagents with amines, using condensing agents like DCC (dicyclohexylcarbodiimide) .
Optimization : Adjust temperature (e.g., 60–80°C for substitution), solvent polarity (e.g., DMF for solubility), and catalyst loading. Monitor progress via thin-layer chromatography (TLC) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?
- NMR spectroscopy : Confirms regiochemistry (e.g., double-bond configuration via coupling constants in H NMR) and aromatic substitution patterns .
- IR spectroscopy : Identifies amide C=O stretches (~1650–1700 cm) and methoxy C-O stretches (~1250 cm) .
- HPLC : Assesses purity (>95% is typical for research-grade material) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based substrates.
- Cellular viability assays : MTT or resazurin assays to screen for cytotoxicity in mammalian cell lines (e.g., HEK293 or THP1-Blue) .
Advanced Research Questions
Q. How can X-ray crystallography using programs like SHELX validate the stereochemical configuration of the compound?
- Single-crystal diffraction : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELXL for refinement to confirm the (E)-configuration of the enamide double bond and phenyl/pyridinyl orientations .
- ORTEP diagrams : Generate 3D structural models to visualize bond angles and torsional strain .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?
- Dose-response curves : Compare IC values across multiple assays (e.g., Plasmodium vs. mammalian cell models) to identify selective toxicity .
- Orthogonal validation : Pair biochemical assays (e.g., SPR binding kinetics) with cellular functional assays (e.g., NF-κB inhibition) to confirm target engagement .
Q. How do substituents like the phenylmethoxy group influence the compound’s interactions with biological targets?
- Structure-activity relationship (SAR) studies : Synthesize analogs with halogenated or electron-withdrawing groups on the phenyl ring. Test for enhanced binding to hydrophobic pockets (e.g., in kinase ATP-binding sites) .
- Molecular docking : Use software like AutoDock Vina to model interactions with residues (e.g., hydrogen bonding with pyridinyl N) .
Q. What experimental approaches can elucidate the compound’s metabolic stability in vivo?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS.
- Isotope labeling : Use C-labeled analogs to track metabolic pathways (e.g., hydroxylation or demethylation) .
Data Analysis and Optimization
Q. How can researchers address low yields during the condensation step of synthesis?
- Reagent screening : Test alternative condensing agents (e.g., EDCI vs. DCC) or additives (e.g., HOBt) to reduce side reactions.
- Solvent optimization : Switch to aprotic solvents (e.g., THF) to stabilize intermediates .
Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?
- Nonlinear regression : Fit data to Hill or logistic equations using GraphPad Prism.
- ANOVA : Compare variance across triplicate experiments to validate significance (p < 0.05) .
Q. How can researchers mitigate batch-to-batch variability in compound purity?
- Reproducible crystallization : Standardize cooling rates and solvent ratios.
- Flash chromatography : Use gradient elution (e.g., 20–80% ethyl acetate in hexane) for consistent purification .
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
